Piperazine, 1,2-dimethyl-, hydrochloride (1:2), (2R)-

描述

BenchChem offers high-quality Piperazine, 1,2-dimethyl-, hydrochloride (1:2), (2R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperazine, 1,2-dimethyl-, hydrochloride (1:2), (2R)- including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

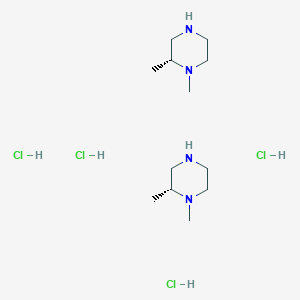

(2R)-1,2-dimethylpiperazine;tetrahydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H14N2.4ClH/c2*1-6-5-7-3-4-8(6)2;;;;/h2*6-7H,3-5H2,1-2H3;4*1H/t2*6-;;;;/m11..../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNAVTKDPTLRRQL-FIXUWZOASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C.CC1CNCCN1C.Cl.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNCCN1C.C[C@@H]1CNCCN1C.Cl.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H32Cl4N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Asymmetric Synthesis and Characterization of (2R)-1,2-Dimethylpiperazine Dihydrochloride: A Comprehensive Methodological Guide

Executive Summary (2R)-1,2-dimethylpiperazine dihydrochloride is a highly valued chiral diamine building block utilized extensively in the development of targeted therapeutics, including peptide deformylase inhibitors and kinase antagonists. This technical guide details a robust, scalable, and self-validating synthetic workflow for its preparation, focusing on the mechanistic causality behind chiral resolution, regioselective protection, and salt formation.

Introduction & Mechanistic Rationale

The piperazine ring is a privileged scaffold in medicinal chemistry. The introduction of methyl groups at the C2 and N1 positions imparts specific conformational constraints, alters the basicity of the nitrogen atoms, and modulates the pharmacokinetic profile of the resulting drug candidates.

Synthesizing (2R)-1,2-dimethylpiperazine presents a unique regiochemical challenge. Direct methylation of 2-methylpiperazine typically fails to yield the 1,2-dimethyl derivative selectively. Because the N4 position is sterically unhindered compared to the N1 position (which is adjacent to the C2-methyl group), exhaustive methylation techniques (such as the Eschweiler-Clarke reaction) result in 1,2,4-trimethylpiperazine or predominantly 1,4-dimethylated byproducts .

To achieve absolute regiocontrol, a protection-directed strategy is mandatory. By exploiting the steric differential between the two secondary amines, the N4 position can be kinetically protected, leaving the N1 position available for targeted reductive amination. Furthermore, isolating the final product as a dihydrochloride salt resolves the volatility and hygroscopicity issues associated with the free base, ensuring a stable, weighable solid for downstream pharmaceutical synthesis .

Retrosynthetic Strategy and Workflow

The synthesis is divided into three core phases:

-

Chiral Resolution: Racemic 2-methylpiperazine is resolved using (L)-tartaric acid to isolate the (R)-enantiomer via diastereomeric crystallization.

-

Regioselective Protection & Alkylation: The (R)-2-methylpiperazine is treated with Di-tert-butyl dicarbonate (Boc₂O). The steric bulk of the C2-methyl group directs the Boc protection exclusively to the N4 position. Subsequent reductive amination selectively methylates the N1 position.

-

Deprotection & Salt Formation: Acidic cleavage of the Boc group yields the final (2R)-1,2-dimethylpiperazine as a stable dihydrochloride salt.

Synthetic workflow for (2R)-1,2-dimethylpiperazine dihydrochloride via regioselective protection.

Step-by-Step Experimental Protocols

As a self-validating system, each step in this workflow is designed with built-in physical or chemical indicators (e.g., precipitation, phase changes) that confirm the success of the transformation without relying solely on advanced spectroscopy.

Protocol 1: Chiral Resolution of (R)-2-Methylpiperazine

Causality: (L)-tartaric acid forms a network of strong negative-charge-assisted intermolecular hydrogen bonds with the piperazine diamine. The resulting (R)-2-methylpiperazine-(L)-tartrate diastereomeric salt exhibits significantly lower solubility in aqueous/ethanolic systems compared to its (S)-counterpart, driving selective precipitation .

-

Salt Formation: Dissolve 1.0 equivalent of (L)-tartaric acid in a 1:1 mixture of distilled water and glacial acetic acid. Heat to 85 °C.

-

Amine Addition: Slowly add 1.0 equivalent of racemic 2-methylpiperazine. Maintain heating until complete dissolution is achieved.

-

Crystallization: Allow the solution to cool slowly to room temperature over 12 hours, then chill to 4 °C. The (R)-2-methylpiperazine-(L)-tartrate salt will selectively crystallize.

-

Liberation: Filter the crystals, suspend them in water, and treat with 10 M NaOH until the pH reaches >12. Extract the liberated free base with chloroform, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol 2: Regioselective N4-Protection

Causality: The steric differentiation between the two secondary amines is the critical control element here. The C2-methyl group creates a localized 1,3-diaxial-like steric clash at the N1 position. When treated with a bulky electrophile like Boc₂O at reduced temperatures, the kinetic product is exclusively the N4-protected derivative.

-

Preparation: Dissolve (R)-2-methylpiperazine (1.0 eq) in anhydrous dichloromethane (DCM) and cool the flask to 0 °C under an inert argon atmosphere.

-

Acylation: Add a solution of Boc₂O (1.05 eq) in DCM dropwise over 30 minutes.

-

Validation: Stir for 2 hours at 0 °C. This step is self-validating via TLC (Ninhydrin stain); the disappearance of the highly polar starting diamine and the emergence of a single, less polar spot confirms successful mono-protection.

-

Workup: Wash the organic layer with saturated aqueous NaHCO₃, dry over Na₂SO₄, and evaporate the solvent to yield (R)-4-Boc-2-methylpiperazine as a pale oil.

Protocol 3: N1-Methylation via Reductive Amination

Causality: Direct alkylation with methyl iodide is prone to over-reaction, yielding quaternary ammonium salts. To ensure strict mono-methylation at N1, a reductive amination protocol is employed. The transient iminium ion formed at N1 is rapidly and irreversibly reduced by the mild hydride donor, preventing any further alkylation .

-

Imine Formation: Dissolve (R)-4-Boc-2-methylpiperazine (1.0 eq) in 1,2-dichloroethane (DCE). Add 37% aqueous formaldehyde (1.5 eq) and stir for 30 minutes at room temperature.

-

Reduction: Add sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq), in small portions to control the mild exotherm. Stir the suspension for 12 hours.

-

Quenching: Quench the reaction with 1 N NaOH to destroy excess hydride and neutralize the mixture. Extract with ethyl acetate, dry, and concentrate to yield (R)-4-Boc-1,2-dimethylpiperazine.

Protocol 4: Deprotection and Dihydrochloride Salt Formation

Causality: The free base of 1,2-dimethylpiperazine is a low-molecular-weight, highly hygroscopic, and volatile liquid. By subjecting the Boc-protected intermediate to anhydrous HCl, the Boc group is cleaved, and the diamine is immediately trapped as the dihydrochloride salt. This phase transition from a soluble organic intermediate to an insoluble, highly crystalline salt acts as a self-purifying mechanism.

-

Cleavage: Dissolve the (R)-4-Boc-1,2-dimethylpiperazine in a minimal amount of dry isopropanol.

-

Precipitation: Slowly add a 4.0 M solution of HCl in 1,4-dioxane (5.0 eq) at room temperature. Vigorous gas evolution (CO₂ and isobutylene) will occur.

-

Isolation: As the deprotection proceeds, the (2R)-1,2-dimethylpiperazine dihydrochloride will precipitate as a dense white solid. Stir for 2 hours to ensure complete precipitation.

-

Filtration: Filter the solid under a nitrogen blanket (to prevent moisture absorption), wash with cold diethyl ether, and dry under high vacuum at 50 °C for 24 hours.

Quantitative Data & Characterization

The synthesized (2R)-1,2-dimethylpiperazine dihydrochloride must meet strict analytical criteria before utilization in sensitive pharmaceutical workflows. The expected characterization metrics are summarized below:

| Parameter | Expected Value / Description |

| Appearance | White to off-white crystalline powder |

| Molecular Formula | C₆H₁₄N₂ · 2HCl |

| Molecular Weight | 187.11 g/mol |

| Melting Point | 245 - 250 °C (decomposition) |

| Optical Rotation [α]D²⁰ | -12.0° to -16.0° (c=1, H₂O) |

| ¹H NMR (400 MHz, D₂O) | δ 3.75-3.35 (m, 5H), 3.20 (t, 1H), 2.95 (s, 3H, N-CH₃), 2.85 (t, 1H), 1.45 (d, 3H, C-CH₃) |

| ¹³C NMR (100 MHz, D₂O) | δ 58.2, 52.4, 43.1, 40.5, 38.2, 12.8 |

| HRMS (ESI-TOF) | m/z [M+H]⁺ calcd for C₆H₁₅N₂⁺ 115.1230, found 115.1235 |

Note: The dihydrochloride salt is highly hygroscopic. NMR samples should be prepared in D₂O immediately prior to acquisition, and the bulk material must be stored in a desiccator over P₂O₅ or under an inert argon atmosphere.

References

- Title: Methylation of piperazines (US Patent 3154553A)

- Title: Peptide deformylase inhibitors (WO Patent 2009061879A1)

-

Title: Synthesis, Optimization, and Evaluation of Novel Small Molecules as Antagonists of WDR5-MLL Interaction Source: ResearchGate / ACS Medicinal Chemistry Letters URL: [Link]

A Comprehensive Technical Guide to (2R)-1,2-Dimethylpiperazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of (2R)-1,2-Dimethylpiperazine Dihydrochloride, a chiral heterocyclic compound of interest in medicinal chemistry and materials science. Given its specific stereochemistry, this molecule serves as a valuable building block for creating complex, stereochemically-defined target molecules.

Chemical Identity and Properties

(2R)-1,2-Dimethylpiperazine Dihydrochloride is the hydrochloride salt of the (R)-enantiomer of 1,2-dimethylpiperazine. The piperazine ring is a privileged scaffold in drug discovery, known for its ability to modulate physicochemical properties like solubility and pKa, which in turn affects absorption and membrane permeability.[1] The addition of methyl groups and the defined stereocenter at the C2 position provide a specific three-dimensional structure that is crucial for selective interactions with biological targets.

| Property | Value | Source |

| Chemical Name | (2R)-1,2-Dimethylpiperazine dihydrochloride | [2] |

| CAS Number | 1152110-23-0 | [2][3] |

| Molecular Formula | C₆H₁₆Cl₂N₂ | [2] |

| Molecular Weight | 187.11 g/mol | [2] |

| Appearance | Colorless liquid or solid | [3][4] |

| Storage | Sealed in dry, Room Temperature | [2] |

Synthesis and Stereochemical Control

The synthesis of enantiopure piperazine derivatives like (2R)-1,2-dimethylpiperazine is a critical task in medicinal chemistry. General strategies for preparing chiral 2,6-methylated piperazines often involve either diastereoselective alkylation or intramolecular Mitsunobu reactions to establish the desired stereochemistry. These methods provide efficient and general pathways for producing a variety of 2,6-methylated piperazines where the absolute stereochemistry can be readily controlled.

One common approach for synthesizing monosubstituted piperazines involves using a protecting group strategy, such as the t-butoxycarbonyl (Boc) group, to differentiate the two nitrogen atoms. This allows for selective functionalization of one nitrogen, followed by deprotection and subsequent reaction at the second nitrogen.

A plausible synthetic workflow for (2R)-1,2-Dimethylpiperazine could involve the following key steps:

-

Monoprotection: Piperazine is reacted with a protecting group, such as Boc-anhydride, to yield N-Boc-piperazine.

-

Chiral Resolution or Asymmetric Synthesis: A chiral auxiliary can be introduced, or an asymmetric synthesis strategy can be employed to create the desired (R) stereocenter at the C2 position.

-

Methylation: The N1 and C2 positions are methylated. For N-methylation, a common method is the Eschweiler-Clarke reaction, which uses formaldehyde as the carbon source and formic acid as the reducing agent.[5]

-

Deprotection: The Boc group is removed under acidic conditions.

-

Salt Formation: The resulting free base is treated with hydrochloric acid to form the dihydrochloride salt, which often improves stability and handling properties.

Caption: A generalized synthetic workflow for obtaining (2R)-1,2-Dimethylpiperazine Dihydrochloride.

Analytical Characterization

Confirming the identity, purity, and stereochemical integrity of (2R)-1,2-Dimethylpiperazine Dihydrochloride is essential. A combination of analytical techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the methyl groups and the protons on the piperazine ring. The chemical shifts and coupling constants will be indicative of the substitution pattern and stereochemistry.

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments in the molecule.

-

Chiral NMR: The use of chiral solvating agents, such as (18-crown-6)-2,3,11,12-tetracarboxylic acid, can be used to determine the optical purity of chiral piperazines.[6]

Mass Spectrometry (MS)

MS is used to determine the molecular weight of the compound. For (2R)-1,2-Dimethylpiperazine, the expected mass for the free base (C₆H₁₄N₂) is approximately 114.19 g/mol .

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a crucial technique for determining the enantiomeric purity of chiral compounds.[7]

-

Principle: This method uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[7] Polysaccharide-based CSPs are commonly used for separating piperazine derivatives.[7][8]

-

Method Development: A typical starting point for method development would involve a polysaccharide-based column, like a Chiralpak® IC, with a mobile phase consisting of a mixture of a nonpolar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or methanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.[8]

Caption: A typical workflow for chiral HPLC analysis.

Capillary Electrophoresis (CE)

Chiral CE is another powerful technique for enantiomeric separation, particularly for cationic piperazine derivatives.[9][10] This method offers high efficiency and low sample consumption.[7] Sulfated β-cyclodextrin is a commonly used chiral selector in the background electrolyte for this purpose.[9][10]

Applications in Research and Drug Development

The piperazine scaffold is a cornerstone in modern medicinal chemistry, appearing in numerous marketed drugs across various therapeutic areas, including oncology, psychiatry, and infectious diseases.[1] The specific substitution pattern and stereochemistry of (2R)-1,2-Dimethylpiperazine make it a valuable building block for several reasons:

-

Scaffold for Biologically Active Molecules: Chiral dimethylpiperazine cores have been incorporated into allosteric inhibitors of enzymes like Carbamoyl-phosphate synthetase 1 (CPS1), which is a target in certain cancers.[11]

-

Ligands for Asymmetric Catalysis: Chiral piperazine derivatives can serve as ligands in transition metal-catalyzed reactions, although their application in this area is still developing.[12]

-

Probing Structure-Activity Relationships (SAR): The defined stereochemistry allows for precise exploration of how the three-dimensional arrangement of atoms in a molecule affects its biological activity.

Safety and Handling

Piperazine derivatives, as a class, are considered hazardous substances and should be handled with appropriate precautions.[13][14]

-

Personal Protective Equipment (PPE): Always wear protective gloves, clothing, and eye/face protection when handling this compound.[15] In case of inadequate ventilation, respiratory protection should be worn.[14][15]

-

Handling: Use in a well-ventilated area and avoid all personal contact, including inhalation.[13][15] Avoid formation of dust and aerosols.[14] Keep containers securely sealed when not in use.[13]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[13][14]

-

Spills: In case of a minor spill, remove all ignition sources, clean up immediately using dry procedures to avoid generating dust, and place in a suitable, labeled container for disposal.[13] For major spills, evacuate the area and alert emergency responders.[13]

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][14]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][14]

-

P301+P330+P331: IF SWALLOWED: rinse mouth. Do NOT induce vomiting.[2][14]

References

- A Comparative Guide to Assessing the Enantiomeric Purity of Chiral 1-Phenyl-4-(4-pyridinyl)piperazine Derivatives. Benchchem.

- Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. Benchchem.

- Piperazine - Santa Cruz Biotechnology. Santa Cruz Biotechnology.

- Piperazine SDS, 110-85-0 Safety Data Sheets. ECHEMI.

- Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin | Request PDF. ResearchGate.

- Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. PubMed.

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.

- Piperazine. Apollo Scientific.

- (R)-1,2-Dimethylpiperazine dihydrochloride. Achmem.

- Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1. PMC.

- Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid | The Journal of Organic Chemistry. ACS Publications.

- piperazine anhydrous. s d fine-chem limited.

- (R)-1,2-Dimethyl-piperazine dihydrochloride. Chemlyte Solutions.

- (2R)-1,2-Dimethylpiperazine. biochemexperts.

- A Comparative Guide to the Synthesis of Dimethylpiperazine Compounds. Benchchem.

- Application Notes and Protocols: 1,4-Dimethylpiperazine in Transition Metal Catalysis. Benchchem.

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. achmem.com [achmem.com]

- 3. (R)-1,2-Dimethyl-piperazine dihydrochloride, CasNo.1152110-23-0 Chemlyte Solutions China (Mainland) [chemlyte.lookchem.com]

- 4. biochemexperts.com [biochemexperts.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. echemi.com [echemi.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

The Stereochemistry of (2R)-1,2-Dimethylpiperazine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the stereochemistry of (2R)-1,2-dimethylpiperazine, a chiral scaffold of significant interest in medicinal chemistry and asymmetric synthesis. The document delves into the fundamental principles governing its three-dimensional structure, conformational dynamics, and chiroptical properties. Detailed, field-proven protocols for its enantioselective synthesis and characterization are presented, emphasizing the causal relationships behind experimental choices. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling a comprehensive understanding and practical application of this important chiral building block.

Introduction: The Significance of Chiral Piperazines

The piperazine ring is a ubiquitous structural motif in a vast array of pharmacologically active compounds, owing to its ability to impart favorable physicochemical properties such as aqueous solubility and to serve as a versatile scaffold for molecular elaboration.[1][2] The introduction of chirality into the piperazine framework dramatically expands its utility, allowing for stereospecific interactions with biological targets, which can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles.[3] (2R)-1,2-dimethylpiperazine, a member of the chiral disubstituted piperazine family, presents a compelling case study in the profound impact of stereochemistry on molecular behavior and function. Understanding its stereochemical nuances is paramount for its effective application in the design and synthesis of novel therapeutics.

Conformational Landscape of (2R)-1,2-Dimethylpiperazine

The stereochemical behavior of (2R)-1,2-dimethylpiperazine is dictated by the conformational flexibility of the six-membered piperazine ring and the spatial orientation of the two methyl substituents.

Chair Conformation and Substituent Orientation

Like cyclohexane, the piperazine ring predominantly adopts a chair conformation to minimize torsional and steric strain. In the case of trans-1,2-dimethylpiperazine, the thermodynamically most stable conformation is a chair form where both methyl groups occupy equatorial positions. This arrangement minimizes unfavorable 1,3-diaxial interactions. X-ray crystallographic studies of trans-2,5-dimethylpiperazine salts have confirmed this equatorial preference for the methyl groups within the chair conformation.[4][5][6]

Ring Inversion and Conformational Equilibrium

The piperazine ring is not static and undergoes ring inversion, leading to an equilibrium between two chair conformers. For (2R)-1,2-dimethylpiperazine, this equilibrium involves the interconversion between the diequatorial and the less stable diaxial conformation of the methyl groups. The energy barrier for this ring inversion can be studied using variable temperature NMR spectroscopy.[7][8] The significant energy difference between the diequatorial and diaxial conformers ensures that the diequatorial conformer is the overwhelmingly predominant species at room temperature.

Caption: Conformational equilibrium of (2R)-1,2-dimethylpiperazine.

Enantioselective Synthesis and Chiral Resolution

The preparation of enantiomerically pure (2R)-1,2-dimethylpiperazine is a critical step for its application in stereoselective processes. The primary strategies involve either direct asymmetric synthesis or the resolution of a racemic mixture.

Enantioconvergent Synthesis

A highly efficient method for obtaining enantiopure trans-2,5-dimethylpiperazine derivatives is through an enantioconvergent synthesis starting from the racemic trans-2,5-dimethylpiperazine.[9][10] This strategy involves the following key steps:

-

Resolution via Diastereomeric Salt Formation: The racemic mixture is treated with a chiral resolving agent, such as a tartaric acid derivative, to form diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[1]

-

Epimerization and Recycling: The unwanted enantiomer can be epimerized and recycled, thereby converting the entire racemic starting material into the desired enantiomer, leading to a theoretical yield of 100%.

Synthesis from Chiral Pool

Another powerful approach involves the synthesis from readily available chiral starting materials, such as amino acids.[11][12] This method ensures the incorporation of the desired stereochemistry from the outset. For instance, L-alanine can be utilized as a chiral precursor to construct the (2R)-methyl-substituted piperazine backbone.

Experimental Protocols

The following protocols are provided as a guideline for the synthesis and characterization of enantiomerically enriched trans-1,2-dimethylpiperazine.

Protocol 1: Chiral Resolution of (±)-trans-2,5-Dimethylpiperazine

This protocol is adapted from established methods for the resolution of chiral amines via diastereomeric salt formation.[1]

Materials:

-

(±)-trans-2,5-Dimethylpiperazine

-

L-(+)-Tartaric acid

-

Methanol

-

Sodium hydroxide

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve (±)-trans-2,5-dimethylpiperazine (1 equivalent) in methanol.

-

In a separate flask, dissolve L-(+)-tartaric acid (1 equivalent) in methanol.

-

Slowly add the L-(+)-tartaric acid solution to the piperazine solution with stirring.

-

Allow the mixture to stand at room temperature for 24 hours to facilitate the crystallization of the less soluble diastereomeric salt.

-

Collect the crystals by filtration and wash with cold methanol.

-

To liberate the free amine, dissolve the crystals in water and add a concentrated solution of sodium hydroxide until the pH is >12.

-

Extract the aqueous solution with dichloromethane (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched trans-2,5-dimethylpiperazine.

Protocol 2: N,N'-Dimethylation of Enantiopure trans-2,5-Dimethylpiperazine

This protocol utilizes the Eschweiler-Clarke reaction for the N-methylation of the resolved piperazine.[13]

Materials:

-

Enantiomerically enriched trans-2,5-dimethylpiperazine

-

Formaldehyde (37% aqueous solution)

-

Formic acid (98-100%)

-

Sodium hydroxide

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

To a round-bottom flask, add the enantiomerically enriched trans-2,5-dimethylpiperazine (1 equivalent).

-

Add formaldehyde solution (2.5 equivalents) and formic acid (2.5 equivalents).

-

Heat the reaction mixture at reflux for 8 hours.

-

Cool the mixture to room temperature and basify with a concentrated sodium hydroxide solution to pH >12.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to obtain (2R,5S)-1,4-dimethylpiperazine.

Caption: Synthetic workflow for (2R)-1,2-dimethylpiperazine.

Spectroscopic and Chiroptical Characterization

The absolute configuration and enantiomeric purity of (2R)-1,2-dimethylpiperazine are confirmed using a combination of spectroscopic and chiroptical techniques.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure and stereochemistry of chiral piperazines.

-

¹H and ¹³C NMR: These techniques confirm the connectivity and chemical environment of the atoms in the molecule. In the ¹H NMR spectrum of the trans isomer, the equatorial and axial protons of the piperazine ring will exhibit distinct chemical shifts and coupling constants.

-

Chiral NMR Solvating Agents: To determine the enantiomeric excess, a chiral solvating agent, such as (18-crown-6)-2,3,11,12-tetracarboxylic acid, can be added to the NMR sample.[9][11][14] This agent forms diastereomeric complexes with the enantiomers of the piperazine, leading to the separation of their signals in the NMR spectrum, allowing for the quantification of each enantiomer.

Table 1: Representative ¹H NMR Data for a trans-2,5-Dimethylpiperazine Derivative

| Proton | Chemical Shift (ppm) | Multiplicity |

| N-H | 1.5-2.5 | br s |

| CH (piperazine ring) | 2.8-3.0 | m |

| CH₂ (piperazine ring) | 2.5-2.9 | m |

| CH₃ | 1.0-1.2 | d |

Note: The exact chemical shifts and multiplicities will vary depending on the solvent and the specific N-substituents.

X-ray Crystallography

Single-crystal X-ray crystallography provides unambiguous determination of the absolute configuration and the solid-state conformation of chiral molecules. The crystal structure of a salt of trans-2,5-dimethylpiperazine has been shown to adopt a chair conformation with the methyl groups in equatorial positions.[4][5][6]

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique provides a unique spectroscopic fingerprint for each enantiomer. While specific CD data for (2R)-1,2-dimethylpiperazine is not widely reported in the literature, chiral piperazine derivatives are known to exhibit characteristic CD spectra that can be used to assign their absolute configuration.[15]

Applications in Drug Development and Asymmetric Synthesis

The well-defined stereochemistry and conformational rigidity of (2R)-1,2-dimethylpiperazine make it a valuable building block in several areas of chemical science.

Medicinal Chemistry

Chiral piperazines are integral components of numerous approved drugs.[2] The stereochemistry at the substituted carbon centers can significantly influence the binding affinity and selectivity of a drug for its biological target. For example, derivatives of chiral 2,5-dimethylpiperazine have been investigated as potent and selective ligands for opioid receptors, where the stereochemistry is crucial for their pharmacological activity.[3][10][16][17]

Asymmetric Synthesis

(2R)-1,2-dimethylpiperazine and its derivatives can serve as chiral auxiliaries or ligands in asymmetric catalysis.[18] The C₂-symmetry of the trans-isomer is particularly advantageous in creating a well-defined chiral environment around a metal center, enabling high enantioselectivity in a variety of chemical transformations.

Conclusion

The stereochemistry of (2R)-1,2-dimethylpiperazine is a multifaceted subject with profound implications for its application in drug discovery and asymmetric synthesis. A thorough understanding of its conformational preferences, coupled with robust methods for its enantioselective synthesis and characterization, is essential for harnessing its full potential. This technical guide has provided a comprehensive overview of these key aspects, offering both theoretical insights and practical protocols to aid researchers in their endeavors with this important chiral scaffold.

References

-

Amenitsch, H., & Laggner, P. (Year). Amino Acid Based Synthesis of Chiral Long Chain Diamines and Tetramines. PMC. [Link]

- Wuts, P. G., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

-

Janetka, J. W., & Rice, K. C. (2003). Enantioconvergent Synthesis of (−)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine, an Intermediate to δ-Opioid Receptor Ligands. The Journal of Organic Chemistry, 68(10), 4063–4066. [Link]

- (2025). Efficient synthesis of chiral vicinal diamines with four contiguous stereocenters via sequential dynamic kinetic resolution of 2,3-diamino-1,4-diketones. PMC.

- (2025). 1 H VT-NMR spectroscopy of piperazine 2c (400 MHz, d 8 -THF) showing 5.40−3.10 ppm.

- (2006). Expedient Synthesis of Chiral 1,2- and 1,4-Diamines: Protecting Group Dependent Regioselectivity in Direct Organocatalytic Asymmetric Mannich Reactions. Organic Letters.

- (2025). Application Notes and Protocols for Large-Scale Chiral Resolution of (R)-2-Methylpiperazine with (L)-Tartaric Acid Salt. Benchchem.

-

Abid, S., & Abid, Y. (2021). Crystal structure and Hirshfeld surface analysis of trans-2,5-dimethylpiperazine-1,4-diium tetrachloridocobaltate(II). Acta Crystallographica Section E: Crystallographic Communications, 77(11), 1205-1209. [Link]

-

Mrad, H., & Abid, Y. (2024). Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate. IUCrData, 9(11). [Link]

-

Mrad, H., & Abid, Y. (2024). Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate. Acta Crystallographica Section E: Crystallographic Communications, E80(11). [Link]

-

Janetka, J. W., & Rice, K. C. (2003). Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands. PubMed. [Link]

-

Calderon, S. N., et al. (2003). Diaryldimethylpiperazine ligands with mu- and delta-opioid receptor affinity: Synthesis of (+)-4-[(alphaR)-alpha-(4-allyl-(2S,5S) - PubMed. Bioorganic & Medicinal Chemistry, 11(22), 4761-4768. [Link]

- (2023).

-

Calderon, S. N., et al. (1997). Probes for narcotic receptor mediated phenomena. 23. Synthesis, opioid receptor binding, and bioassay of the highly selective delta agonist (+)-4-[(alpha R)-alpha-((2S,5R)-4-Allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]- N,N-diethylbenzamide (SNC 80) and related novel nonpeptide delta opioid receptor ligands. Journal of Medicinal Chemistry, 40(5), 695-704. [Link]

- (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.

- (2016). Conformational analysis of 2-substituted piperazines. PubMed.

- (2017). Vibrational circular dichroism of a 2,5-diketopiperazine (DKP)

- (2021). 2,5-Diketopiperazines From a Sponge-Derived Fungus Aspergillus sclerotiorum. Frontiers.

- (2025). A Comparative Guide to the Synthesis of Dimethylpiperazine Compounds. Benchchem.

- (2022). Templating effect of trans-2,5-dimethylpiperazine (TDMP) on the structural dimensionality of hybrid metal halides. Dalton Transactions.

- (2021). Chiral amino acids and 2,5‐diketopiperazines (2,5‐dkps) are accessible...

-

Calderon, S. N., et al. (2000). Probes for Narcotic Receptor-Mediated Phenomena. 27. 1 Synthesis and Pharmacological Evaluation of Selective δ-Opioid Receptor Agonists from 4-[(αR)-α-(2S,5R)-4-Substituted-2,5-dimethyl-1-piperazinyl-3-methoxybenzyl]- N,N-diethylbenzamides and Their Enantiomers. Journal of Medicinal Chemistry, 43(16), 3095-3104. [Link]

-

NIST. (n.d.). cis-2,5-dimethylpiperazine. Retrieved from [Link]

- (2024). (PDF) Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate.

- (2023). Studies on Diketopiperazine and Dipeptide Analogs As Opioid Receptor Ligands. DigitalCommons@TMC.

- (2025). Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers. MDPI.

-

Nakamura, D., et al. (2006). Design and Synthesis of Novel C2-Symmetric Chiral Piperazines and an Application to Asymmetric Acylation of σ-Symmetric 1,2-Diols. Organic Letters, 8(26), 6139-6142. [Link]

- (2023).

- (2009). Molecular Solids from Symmetrical Bis(piperazine-2,5-diones)

-

NIST. (n.d.). Piperazine, 2,5-dimethyl-. Retrieved from [Link]

- (2023).

- (2025). Microwave-Assisted Enantioselective Synthesis of (2R,5S)-Theaspirane: A Green Chemistry Approach. MDPI.

- (2018).

Sources

- 1. evitachem.com [evitachem.com]

- 2. cis-2,5-dimethylpiperazine [webbook.nist.gov]

- 3. Diaryldimethylpiperazine ligands with mu- and delta-opioid receptor affinity: Synthesis of (+)-4-[(alphaR)-alpha-(4-allyl-(2S,5S)-dimethylpiperazin-1-yl)-(3-hydroxyphenyl)methyl]-N-ethyl-N-phenylbenzamide and (-)-4-[(alphaR)-alpha-(2S,5S)-dimethylpiperazin-1-yl)-(3-hydroxyphenyl)methyl]-N-ethyl-N-phenylbenzamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. journals.iucr.org [journals.iucr.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Piperazine, 2,5-dimethyl- [webbook.nist.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Methylpiperazine based 0D chiral hybrid lead halides for second harmonic generation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 16. Probes for narcotic receptor mediated phenomena. 23. Synthesis, opioid receptor binding, and bioassay of the highly selective delta agonist (+)-4-[(alpha R)-alpha-((2S,5R)-4-Allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]- N,N-diethylbenzamide (SNC 80) and related novel nonpeptide delta opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. journals.iucr.org [journals.iucr.org]

Application Notes and Protocols for the Neurological Profiling of (2R)-1,2-dimethylpiperazine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Preamble: Navigating the Neurological Potential of a Novel Piperazine Derivative

The piperazine scaffold is a cornerstone in central nervous system (CNS) drug discovery, forming the backbone of numerous therapeutic agents with antipsychotic, antidepressant, and anxiolytic properties.[1][2][3] These compounds exert their effects by modulating a wide array of neurotransmitter systems, including serotonergic, dopaminergic, and GABAergic pathways.[4][5] (2R)-1,2-dimethylpiperazine dihydrochloride is a specific stereoisomer within this versatile chemical class. While the broader family of piperazine derivatives is well-studied, the unique pharmacological profile of this particular molecule remains to be fully elucidated.

These application notes provide a comprehensive, step-by-step guide for the systematic neurological characterization of (2R)-1,2-dimethylpiperazine dihydrochloride. The protocols herein are designed to first identify its molecular targets within the CNS and then to evaluate its functional consequences at the cellular and behavioral levels. This guide is intended to empower researchers to rigorously assess the compound's potential as a novel neurological research tool or therapeutic lead.

Compound Profile and Handling

-

Compound Name: (2R)-1,2-dimethylpiperazine dihydrochloride

-

Molecular Formula: C₆H₁₄N₂·2HCl

-

Molecular Weight: 187.11 g/mol

-

Appearance: Typically a white to off-white crystalline solid.

-

Solubility: As a dihydrochloride salt, the compound is expected to have good solubility in aqueous buffers. It is recommended to determine the empirical solubility in buffers relevant to the planned assays (e.g., PBS, aCSF).

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[6]

Safety Precautions: While specific toxicity data for (2R)-1,2-dimethylpiperazine dihydrochloride is not readily available, it is prudent to handle it with the care afforded to all novel research compounds.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]

-

Avoid inhalation of dust or aerosols by working in a well-ventilated area or a chemical fume hood.[7]

-

In case of contact with eyes or skin, rinse immediately with plenty of water.[7]

-

Consult the Safety Data Sheet (SDS) from the supplier for detailed handling and emergency procedures.

Initial Target Screening: Unveiling the Molecular Interactions

Given the known pharmacology of piperazine derivatives, it is hypothesized that (2R)-1,2-dimethylpiperazine dihydrochloride may interact with monoamine neurotransmitter receptors or transporters.[4][8] A logical first step is to perform a broad in vitro screen to identify potential binding sites.

Protocol 2.1: CNS Receptor Binding Assay Panel

This protocol outlines a high-throughput radioligand binding assay to assess the affinity of the test compound for a panel of common CNS targets.

Objective: To determine the binding affinities (Kᵢ values) of (2R)-1,2-dimethylpiperazine dihydrochloride for a range of CNS receptors, transporters, and ion channels.

Materials:

-

(2R)-1,2-dimethylpiperazine dihydrochloride

-

A panel of cell membranes expressing the target receptors (e.g., from a commercial vendor)

-

Specific radioligands for each target receptor

-

Assay buffers specific to each target

-

96-well microplates

-

Scintillation vials and scintillation fluid

-

Microplate reader or liquid scintillation counter

Procedure:

-

Compound Preparation: Prepare a stock solution of (2R)-1,2-dimethylpiperazine dihydrochloride in the appropriate solvent (e.g., sterile water or DMSO). Perform serial dilutions to create a range of concentrations for the competition binding assay (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

-

Assay Setup: In a 96-well plate, combine the cell membranes, the specific radioligand (at a concentration near its K₋d), and varying concentrations of the test compound.

-

Incubation: Incubate the plates at the recommended temperature and for the specified duration for each receptor to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioactivity.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.

-

Data Presentation:

| Target Receptor/Transporter | Radioligand Used | Kᵢ of (2R)-1,2-dimethylpiperazine dihydrochloride (nM) |

| Dopamine D₂ Receptor | [³H]Spiperone | Experimental Value |

| Serotonin 5-HT₁ₐ Receptor | [³H]8-OH-DPAT | Experimental Value |

| Serotonin 5-HT₂ₐ Receptor | [³H]Ketanserin | Experimental Value |

| Serotonin Transporter (SERT) | [³H]Citalopram | Experimental Value |

| Norepinephrine Transporter (NET) | [³H]Nisoxetine | Experimental Value |

| GABAₐ Receptor | [³H]Muscimol | Experimental Value |

Functional Characterization: From Binding to Biological Effect

Once a binding target is identified, the next crucial step is to determine the functional consequence of this interaction. Does the compound activate the receptor (agonist), block its activation by the endogenous ligand (antagonist), or modulate its activity in some other way?

Protocol 3.1: Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to assess the functional effects of (2R)-1,2-dimethylpiperazine dihydrochloride on ion channels or G-protein-coupled receptors (GPCRs) that modulate ion channel activity in cultured neuronal cells.[2][8]

Objective: To determine if the test compound modulates neuronal excitability or synaptic transmission by acting on specific ion channels or receptors.

Materials:

-

Cultured neuronal cells (e.g., primary hippocampal neurons or a suitable cell line)

-

External and internal recording solutions

-

Patch pipettes

-

Patch-clamp amplifier and data acquisition system

-

Perfusion system for drug application

Procedure:

-

Cell Preparation: Plate the neuronal cells on coverslips suitable for microscopy and allow them to adhere and mature.

-

Electrophysiological Recording:

-

Place a coverslip with the cells in the recording chamber and perfuse with external solution.

-

Using a micromanipulator, approach a neuron with a patch pipette filled with internal solution and form a high-resistance seal (giga-seal) with the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

-

Data Acquisition:

-

Voltage-clamp mode: Hold the cell at a specific membrane potential (e.g., -70 mV) and record the currents flowing across the membrane. This is useful for studying the effects on ligand-gated or voltage-gated ion channels.

-

Current-clamp mode: Inject a constant current and record the changes in membrane potential. This allows for the study of effects on resting membrane potential, action potential firing, and overall neuronal excitability.

-

-

Drug Application: After obtaining a stable baseline recording, apply (2R)-1,2-dimethylpiperazine dihydrochloride at various concentrations through the perfusion system.

-

Data Analysis: Analyze the changes in current amplitude, frequency of spontaneous postsynaptic currents, resting membrane potential, or action potential firing rate in the presence of the compound.

Workflow Diagram:

Caption: Workflow for whole-cell patch-clamp electrophysiology.

In Vivo Neurochemical Profiling

To understand how (2R)-1,2-dimethylpiperazine dihydrochloride affects brain chemistry in a living organism, in vivo microdialysis is an invaluable technique.[5][9] It allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

Protocol 4.1: In Vivo Microdialysis in Rodents

Objective: To measure the effect of systemic administration of the test compound on extracellular levels of neurotransmitters (e.g., dopamine, serotonin) in a specific brain region (e.g., prefrontal cortex or nucleus accumbens).

Materials:

-

Rodents (rats or mice)

-

Stereotaxic apparatus

-

Microdialysis probes and guide cannulae

-

Perfusion pump

-

Fraction collector

-

HPLC system with electrochemical detection (HPLC-ED) or mass spectrometry (LC-MS)

-

Artificial cerebrospinal fluid (aCSF)

Procedure:

-

Surgery: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest. Secure the cannula with dental cement and allow the animal to recover for several days.

-

Microdialysis Experiment:

-

On the day of the experiment, gently insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Allow a stabilization period for the neurotransmitter levels to reach a steady state.

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Administer (2R)-1,2-dimethylpiperazine dihydrochloride (e.g., via intraperitoneal injection) at the desired dose.

-

Continue collecting dialysate samples for several hours to monitor the drug-induced changes in neurotransmitter levels.

-

-

Sample Analysis: Analyze the collected dialysate samples using HPLC-ED or LC-MS to quantify the concentrations of the neurotransmitters of interest.

-

Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the average baseline levels. Plot the time course of the effect.

Signaling Pathway Hypothesis:

Caption: Hypothesized GPCR signaling pathway for the test compound.

Behavioral Pharmacology: Assessing Functional Outcomes

Based on the in vitro and neurochemical data, behavioral assays can be selected to investigate the potential psychotropic effects of the compound. For example, if the compound modulates serotonergic systems, it would be relevant to test for anxiolytic- or antidepressant-like effects.[1][4]

Protocol 5.1: Elevated Plus Maze (EPM) for Anxiolytic-like Effects

Objective: To assess the anxiolytic-like properties of (2R)-1,2-dimethylpiperazine dihydrochloride in rodents.

Materials:

-

Elevated plus maze apparatus

-

Rodents (mice or rats)

-

Video tracking software

Procedure:

-

Acclimatization: Allow the animals to acclimate to the testing room for at least one hour before the experiment.

-

Drug Administration: Administer the test compound or vehicle at a predetermined time before the test.

-

Testing: Place the animal in the center of the EPM, facing one of the open arms. Allow the animal to explore the maze for a set period (e.g., 5 minutes).

-

Data Collection: Record the session using a video camera. Use tracking software to score the time spent in the open and closed arms, and the number of entries into each arm.

-

Data Analysis: An anxiolytic-like effect is indicated by a significant increase in the time spent in the open arms and/or the number of entries into the open arms compared to the vehicle-treated group.

Expected Data Summary:

| Treatment Group | Dose (mg/kg) | Time in Open Arms (s) | Open Arm Entries |

| Vehicle | - | Mean ± SEM | Mean ± SEM |

| Compound X | 1 | Mean ± SEM | Mean ± SEM |

| Compound X | 5 | Mean ± SEM | Mean ± SEM |

| Compound X | 10 | Mean ± SEM | Mean ± SEM |

| Positive Control (e.g., Diazepam) | 2 | Mean ± SEM | Mean ± SEM |

Conclusion and Future Directions

The protocols outlined in these application notes provide a systematic framework for the initial neurological characterization of (2R)-1,2-dimethylpiperazine dihydrochloride. By progressing from broad target screening to functional cellular assays, in vivo neurochemical analysis, and behavioral pharmacology, researchers can build a comprehensive profile of this novel compound. The data generated will be instrumental in determining its mechanism of action and its potential utility as a tool for probing neural circuits or as a lead for the development of new therapeutics for neurological and psychiatric disorders.

References

- Seba, P. S., & N, S. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Research Journal of Pharmacy and Technology, 12(11), 5649-5658.

- Kumar, A., Singh, A., & Sharma, A. (2020). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Current Drug Targets, 21(15), 1548-1565.

- BenchChem. (2025). Application Notes and Protocols for In Vivo Microdialysis Measurement of Extracellular Neurotransmitter Levels Following Levomil.

- Singh, V., Sharma, M., Kumar, P., Kumar, V., & Singh, S. (2023). Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia, 52(3), 1-15.

- Pardal, E., & Lemos, C. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 33-46.

- BenchChem. (2025). A Comparative Analysis of 2-(4-Benzhydrylpiperazin-1-yl)ethanol and Other Piperazine-Based CNS Agents.

- Chefer, V. I., Thompson, A. C., Zapata, A., & Shippenberg, T. S. (2009). Overview of brain microdialysis. Current protocols in neuroscience, Chapter 7, Unit 7.2.

- MDPI. (2024).

- Semantic Scholar. (n.d.). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities.

-

PubChem. (n.d.). (2R)-2-methylpiperazine dihydrochloride. Retrieved from [Link]

- Ozar, E., et al. (2020).

- Ozar, E., et al. (2020).

- Stary, K., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(24), 4626-4645.

- Knesl, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2197.

-

Doron Scientific. (2023). (R)-1,2-Dimethylpiperazine dihydrochloride. Retrieved from [Link]

-

NIST. (n.d.). Piperazine dihydrochloride. In NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). WO2019193134A1 - Process for the preparation of 2,2-dimethylpiperazine.

- Lijinsky, W., Reuber, M. D., Singer, S. S., & Singer, G. M. (1982). Carcinogenesis by isomers of N-nitroso-3,5-dimethylpiperidine. Journal of the National Cancer Institute, 68(6), 989–991.

-

ResearchGate. (n.d.). Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. Retrieved from [Link]

- Fishman, B. E., & Gianutsos, G. (1988). CNS biochemical and pharmacological effects of the isomers of hexachlorocyclohexane (lindane) in the mouse. Toxicology and applied pharmacology, 93(1), 146–153.

Sources

- 1. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijrrjournal.com [ijrrjournal.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 1,2-dimethylpiperazine dihydrochloride hydrate [sigmaaldrich.com]

- 7. Piperazine dihydrochloride [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

Application Notes and Protocols for High-Throughput Screening of Piperazine-Based Compound Libraries

Introduction: The Strategic Role of Piperazine Scaffolds in High-Throughput Screening

The piperazine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of biologically active compounds.[1][2] Its unique six-membered ring structure, with two nitrogen atoms at the 1 and 4 positions, provides a versatile framework for creating extensive and diverse compound libraries.[3] This structural feature imparts favorable physicochemical properties, such as improved solubility and bioavailability, making piperazine derivatives attractive candidates for drug discovery.[4] High-throughput screening (HTS) has emerged as a transformative solution in drug development, enabling the rapid and systematic testing of thousands of compounds.[5] The integration of automation, miniaturization, and robotics in HTS allows for the efficient screening of large libraries, including those comprised of piperazine derivatives, to identify promising "hits" for further development.[6][7][8][9]

This application note provides a comprehensive guide to designing and executing a high-throughput screening campaign for piperazine-based compound libraries. We will delve into the critical aspects of assay development, provide detailed experimental protocols for common screening paradigms, and discuss the essential steps of data analysis and hit validation.

Part 1: Foundational Principles of HTS Campaign Design for Piperazine Libraries

A successful HTS campaign is built upon a foundation of meticulous planning and a deep understanding of the biological question being addressed. The choice of assay format and detection technology is paramount and should be guided by the specific molecular target and the anticipated mechanism of action of the piperazine derivatives.

Selecting the Appropriate Assay: A Tale of Two Strategies

The initial step in any HTS campaign is the selection of an appropriate assay. Broadly, these can be categorized as either biochemical or cell-based assays.

-

Biochemical Assays: These assays are designed to measure the effect of a compound on a purified biological target, such as an enzyme or a receptor.[6] They are often simpler to develop and execute than cell-based assays and can provide direct information about the interaction between the compound and the target. For instance, an in vitro tubulin polymerization assay can be used to identify piperazine derivatives that inhibit microtubule dynamics, a key mechanism for some anticancer agents.[10]

-

Cell-Based Assays: These assays utilize living cells to assess the effect of a compound on a biological process within a more physiologically relevant context.[6] They can provide insights into a compound's cell permeability, cytotoxicity, and its effect on complex signaling pathways.[6] A common application for piperazine libraries is the screening for antagonists of G-protein coupled receptors (GPCRs), where changes in intracellular calcium levels are measured in response to compound treatment.[1]

The choice between these two strategies depends on the goals of the screening campaign. For target-based drug discovery, a biochemical assay may be the preferred starting point. In contrast, for phenotypic drug discovery, where the goal is to identify compounds that produce a desired effect in a cellular model, a cell-based assay is more appropriate.

The Technology of Detection: Illuminating the "Hits"

The readout of an HTS assay is typically based on changes in light, such as absorbance, fluorescence, or luminescence.[7]

| Detection Technology | Principle | Advantages | Disadvantages | Common Applications for Piperazine Screening |

| Absorbance | Measures the amount of light absorbed by a sample. | Simple, inexpensive, and widely available instrumentation. | Lower sensitivity compared to fluorescence and luminescence. | Cytotoxicity assays (e.g., MTT, SRB).[11] |

| Fluorescence | Measures the light emitted by a fluorescent molecule (fluorophore) after it has been excited by light of a specific wavelength. | High sensitivity and a wide range of available fluorophores. | Potential for interference from autofluorescent compounds. | GPCR antagonist assays (calcium mobilization), enzyme inhibition assays.[1] |

| Luminescence | Measures the light produced by a chemical or enzymatic reaction. | Very high sensitivity and low background signal. | Often requires the use of specific reagents and enzymes. | Cell viability assays (e.g., CellTiter-Glo®), reporter gene assays.[1] |

The selection of the detection technology should be carefully considered to maximize the signal-to-noise ratio and minimize the potential for assay artifacts. For instance, when screening for anticancer activity, a luminescent cell viability assay that measures ATP levels can be a robust method to identify compounds that inhibit cell proliferation.[1]

Part 2: Experimental Protocols for Screening Piperazine Derivatives

This section provides detailed, step-by-step protocols for two common HTS campaigns for piperazine libraries: a cell-based assay for GPCR antagonists and a cytotoxicity screen for anticancer agents.

Protocol 1: High-Throughput Screening of a Piperazine Library for GPCR Antagonists

This protocol describes the screening of a piperazine library to identify antagonists of a specific Gαq-coupled GPCR. The activation of these receptors leads to an increase in intracellular calcium, which can be detected using a calcium-sensitive fluorescent dye.[1]

Workflow for GPCR Antagonist Screening

Caption: Workflow for a GPCR antagonist high-throughput screening campaign.

Materials and Reagents:

-

HEK293 cell line stably expressing the target human Gαq-coupled GPCR.[1]

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.[1]

-

Calcium-sensitive dye (e.g., Fluo-8 AM).[1]

-

Piperazine compound library (10 mM in DMSO).[1]

-

Reference agonist and antagonist for the target GPCR.[1]

-

384-well black, clear-bottom microplates.[1]

-

Fluorescence plate reader with kinetic reading and automated liquid handling capabilities.[1]

Protocol:

-

Cell Plating: The day before the assay, seed the HEK293 cells expressing the target GPCR into 384-well black, clear-bottom plates at a density of 10,000-20,000 cells per well.[1]

-

Dye Loading: On the day of the assay, remove the culture medium and add 25 µL of the dye-loading solution to each well. Incubate the plate at 37°C for 1 hour, followed by 30 minutes at room temperature in the dark.[1]

-

Compound Addition (Antagonist Mode): Using an automated liquid handler, transfer 12.5 µL of the diluted piperazine library compounds to the corresponding wells of the cell plate for a final concentration of 10 µM. Incubate at room temperature for 15-30 minutes.[1]

-

Agonist Stimulation and Signal Detection: Prepare the agonist solution in Assay Buffer at a concentration that elicits an EC₈₀ response. Place the cell plate in the fluorescence plate reader. Initiate kinetic reading and inject 12.5 µL of the agonist solution into each well. Continue reading the fluorescence signal for 60-120 seconds.[1]

Protocol 2: High-Throughput Screening for Anticancer Activity of Piperazine Derivatives

This protocol outlines a method to screen for piperazine-containing compounds that inhibit the proliferation of a cancer cell line using a luminescence-based ATP quantification assay (e.g., CellTiter-Glo®).[1]

Workflow for Anticancer Compound Screening

Caption: Workflow for an anticancer compound screening campaign.[1]

Materials and Reagents:

-

Human cancer cell line (e.g., HT29 colon cancer cells).[10]

-

Piperazine compound library (10 mM in DMSO).[1]

-

384-well white, solid-bottom microplates.[1]

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent.[1]

-

Luminometer plate reader.[1]

Protocol:

-

Cell Plating: Dilute the cancer cell suspension to 50,000 cells/mL in culture medium. Dispense 40 µL of the cell suspension into each well of a 384-well plate (2,000 cells/well).[1]

-

Compound Addition: After 24 hours of incubation (37°C, 5% CO₂), add 40 nL of each compound from the piperazine library (10 mM stock) to the assay plates for a final concentration of 10 µM. Add 40 nL of DMSO to negative control wells and 40 nL of a known cytotoxic agent (e.g., staurosporine) to positive control wells.[1]

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[1]

-

Assay Reagent Addition and Measurement: Equilibrate the plates to room temperature for approximately 30 minutes. Add 40 µL of CellTiter-Glo® Reagent to each well. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read the luminescence on a plate reader.[1]

Part 3: Data Analysis and Hit Validation: From Raw Data to Confirmed Hits

The ultimate goal of an HTS campaign is to identify a manageable number of "hits" with desirable activity for further investigation.[12] This requires robust data analysis and a stringent hit validation process.

Data Analysis and Quality Control

The large volume of data generated in an HTS campaign necessitates automated data analysis pipelines.[12]

Key Data Analysis Steps:

-

Data Normalization: Raw data from the plate reader is normalized to account for plate-to-plate variability and systematic errors.[12]

-

Quality Control: The quality of the assay is assessed using statistical parameters such as the Z'-factor, which should ideally be between 0.5 and 1.0 for a robust assay.[13]

-

Hit Selection: Hits are identified based on a pre-defined activity threshold. For example, in the anticancer screen, compounds that cause >50% inhibition of cell proliferation might be selected as primary hits.[1]

The Crucial Step of Hit Validation

It is critical to validate the primary hits to eliminate false positives and confirm their activity.[14]

Workflow for Hit Validation

Caption: A general workflow for the hit validation process following a primary HTS.

Key Hit Validation Steps:

-

Hit Confirmation: Primary hits are re-tested in the primary assay to confirm their activity.

-

Dose-Response Analysis: Confirmed hits are tested at multiple concentrations to determine their potency (e.g., IC₅₀ or EC₅₀ values).[1]

-

Orthogonal Assays: Hits are tested in a different assay format that measures the same biological endpoint but uses a different detection technology. This helps to identify and eliminate compounds that interfere with the primary assay.[14]

-

Secondary Assays: Further assays are conducted to characterize the confirmed hits, including selectivity profiling against related targets and mechanism of action studies.

Conclusion: Accelerating Drug Discovery with Piperazine-Focused HTS

High-throughput screening of piperazine-based libraries is a powerful strategy for identifying novel drug candidates. By carefully designing the HTS campaign, selecting the appropriate assay and detection technology, and implementing a rigorous data analysis and hit validation workflow, researchers can significantly increase the probability of discovering promising lead compounds. The versatility of the piperazine scaffold, combined with the efficiency of modern HTS technologies, will undoubtedly continue to fuel the engine of drug discovery for years to come.

References

- The High-Throughput Screening Transformation in Modern Drug Development. (2025, March 2). Vertex AI Search.

- Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests - PMC. (n.d.). PubMed Central.

- Accelerating Discovery and Development with Advances in High-Throughput Screening | Pharmaceutical Technology. (2024, November 7). Pharmaceutical Technology.

- High-Throughput Screening (HTS): Accelerating Drug Discovery - Vipergen. (n.d.). Vipergen.

- HTS Automation in High-Throughput Screening Workflows - Technology Networks. (2026, March 25). Technology Networks.

- - Benchchem. (n.d.). Benchchem.

- Novel Piperazine-based Compounds Inhibit Microtubule Dynamics and Sensitize Colon Cancer Cells to Tumor Necrosis Factor-induced Apoptosis - PMC. (n.d.). PubMed Central.

- A Comparative Guide to the Cytotoxicity of Novel Piperazine Derivatives - Benchchem. (n.d.). Benchchem.

- Design, synthesis, and biological evaluation of indole-based 1,4-disubstituted piperazines as cytotoxic agents. (n.d.). ResearchGate.

- A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). RSC Publishing.

- Application Notes and Protocols: N-Boc-Piperazine in Parallel Synthesis Libraries - Benchchem. (n.d.). Benchchem.

- Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC. (n.d.). PubMed Central.

- Biological Activity Screening of 1-Piperazineethanimine Derivatives: A Technical Guide - Benchchem. (n.d.). Benchchem.

- Data Analysis Approaches in High Throughput Screening | IntechOpen. (2013, January 23). IntechOpen.

- Data analysis approaches in high throughput screening. (2014, April 8). SlideShare.

- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - unodc. (n.d.). United Nations Office on Drugs and Crime.

- Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors - PMC. (n.d.). PubMed Central.

- High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes | PLOS One. (2013, October 9). PLOS One.

- Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 | Journal of Agricultural and Food Chemistry - ACS Publications. (2022, June 8). ACS Publications.

- High-Throughput Screening for the Discovery of Enzyme Inhibitors - ACS Publications. (2021, March 12). ACS Publications.

- HTS-Oracle: A Retrainable AI Platform for High-Confidence Hit Identification Across Difficult-to-Drug Targets | bioRxiv. (2025, July 25). bioRxiv.

- Design and Implementation of High Throughput Screening Assays for Drug Discoveries. (2021, August 24). IntechOpen.

- Massive in silico library design and screening for gp120 attachment inhibitors - bioRxiv. (n.d.). bioRxiv.

- Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons - PMC. (2024, October 9). PubMed Central.

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). MDPI.

- Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors - ResearchGate. (n.d.). ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pharmasalmanac.com [pharmasalmanac.com]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. pharmtech.com [pharmtech.com]

- 8. High Throughput Screening - Pioneer in Fast Drug Discovery [vipergen.com]

- 9. technologynetworks.com [technologynetworks.com]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Data Analysis Approaches in High Throughput Screening | IntechOpen [intechopen.com]

- 13. High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes | PLOS One [journals.plos.org]

- 14. drugtargetreview.com [drugtargetreview.com]

(2R)-1,2-dimethylpiperazine as a building block for novel pharmaceuticals

An Application Guide to (2R)-1,2-dimethylpiperazine: A Chiral Building Block for Next-Generation Pharmaceuticals

Introduction: The Strategic Value of the Piperazine Scaffold

The piperazine ring is a cornerstone of modern medicinal chemistry, widely regarded as a "privileged scaffold" due to its frequent appearance in successful therapeutic agents.[1][2][3] Its six-membered heterocyclic structure, containing two nitrogen atoms in a 1,4-relationship, imparts a unique combination of properties. These nitrogen centers provide handles for synthetic diversification, act as hydrogen bond acceptors, and allow for the fine-tuning of physicochemical properties like solubility and basicity, which are critical for optimizing pharmacokinetics and pharmacodynamics.[3][4] The conformational flexibility of the piperazine ring enables it to fit effectively into diverse biological targets, from G-protein coupled receptors to enzyme active sites.[5]

While unsubstituted piperazine is immensely valuable, the introduction of stereocenters elevates its utility, allowing for the creation of molecules with precise three-dimensional geometries to enhance target affinity and selectivity. This guide focuses on (2R)-1,2-dimethylpiperazine , a chiral building block that offers distinct advantages for drug discovery. The (R)-configuration at the C-2 position, coupled with the N-1 methyl group, creates a conformationally constrained scaffold. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity. The N-4 nitrogen remains a versatile point for modification, allowing chemists to explore chemical space and build structure-activity relationships (SAR) in a directed manner.

This document serves as a detailed application note for researchers, scientists, and drug development professionals, providing both the theoretical rationale and practical protocols for utilizing (2R)-1,2-dimethylpiperazine in the synthesis of novel pharmaceutical candidates.

Key Synthetic Transformations and Protocols

The true power of (2R)-1,2-dimethylpiperazine lies in the selective functionalization of its N-4 secondary amine. The adjacent N-1 methyl group and C-2 methyl group provide a unique steric and electronic environment that influences reactivity. Below are detailed protocols for three fundamental and high-impact transformations: N-Arylation, N-Acylation, and Reductive Amination.

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The formation of an N-aryl bond is a critical step in the synthesis of many CNS agents, kinase inhibitors, and other targeted therapies.[6] The Buchwald-Hartwig amination is a powerful and versatile method for this transformation, offering broad substrate scope and good functional group tolerance.[5]

Causality and Experimental Rationale: This protocol utilizes a palladium catalyst, typically with a biarylphosphine ligand, to facilitate the cross-coupling of an aryl halide (or triflate) with the secondary amine of the piperazine. The bulky, electron-rich ligand stabilizes the palladium center and promotes the key steps of oxidative addition and reductive elimination. A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, generating the active nucleophile. The reaction is conducted under an inert atmosphere to prevent the oxidation and deactivation of the catalyst.

Protocol 1: Synthesis of (2R)-N-Aryl-1,2-dimethylpiperazine

Step-by-Step Methodology:

-

Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv.), (2R)-1,2-dimethylpiperazine (1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a phosphine ligand (e.g., XPhos, 2-4 mol%).

-

Reagent Addition: Add sodium tert-butoxide (1.4 equiv.) to the tube.

-

Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe. The typical concentration is 0.1-0.2 M with respect to the aryl halide.

-

Reaction Execution: Seal the Schlenk tube and heat the mixture in an oil bath at 80-110 °C.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 2-12 hours).

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

-

Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-aryl product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Presentation: N-Arylation Reaction Parameters

| Parameter | Value / Description | Rationale & Notes |

| Piperazine | (2R)-1,2-dimethylpiperazine | 1.1 - 1.5 equivalents |

| Aryl Halide | Ar-Br, Ar-Cl, Ar-I, Ar-OTf | 1.0 equivalent |

| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | 1 - 5 mol% |

| Ligand | XPhos, SPhos, RuPhos | 2 - 10 mol% |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | 1.4 - 2.5 equivalents |

| Solvent | Toluene, Dioxane | Anhydrous, Degassed |